3-ethoxy-4-fluoro-N-(3-methyl-2-pyridinyl)benzenesulfonamide
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Overview
Description
3-ethoxy-4-fluoro-N-(3-methyl-2-pyridinyl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide class of drugs. It has a molecular formula of C14H15FN2O3S and a molecular weight of 310.34 g/mol . This compound is known for its potent biological activity and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-4-fluoro-N-(3-methyl-2-pyridinyl)benzenesulfonamide typically involves the following steps:
Formation of the Sulfonamide Group: The sulfonamide group is introduced by reacting a suitable amine with a sulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the Fluoro Group: The fluoro group is introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride.
Ethoxy Group Addition: The ethoxy group is added through an etherification reaction, typically using an alkyl halide and a base.
Pyridinyl Group Addition: The pyridinyl group is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves a palladium catalyst and a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-4-fluoro-N-(3-methyl-2-pyridinyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and ethoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium fluoride, alkyl halides, palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-ethoxy-4-fluoro-N-(3-methyl-2-pyridinyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ethoxy-4-fluoro-N-(3-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(3-methyl-2-pyridinyl)benzenesulfonamide
- 3-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide
- 4-fluoro-N-(2-pyridinyl)benzenesulfonamide
Uniqueness
3-ethoxy-4-fluoro-N-(3-methyl-2-pyridinyl)benzenesulfonamide is unique due to the presence of both the ethoxy and fluoro groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-ethoxy-4-fluoro-N-(3-methylpyridin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3S/c1-3-20-13-9-11(6-7-12(13)15)21(18,19)17-14-10(2)5-4-8-16-14/h4-9H,3H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJJHTJUBDTMII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC=N2)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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